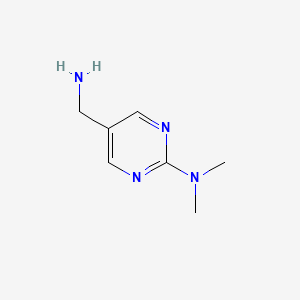

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Description

Propriétés

IUPAC Name |

5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNESATFQYMYWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Conversion Using Catalytic Ammonia Reaction

Another industrially relevant method involves the direct conversion of alkoxypropionitriles to the target aminomethylpyrimidine using ammonia and catalysts:

| Step | Description | Reagents/Solvents | Conditions | Notes |

|---|---|---|---|---|

| Initial charging of alkoxypropionitrile | Use of C1-C6 alkoxypropionitrile as starting material | Ammonia or organic solvents mixed with ammonia | 180–350 °C, preferably 210–300 °C | High temperature facilitates ring formation |

| Catalytic reaction | Use of Lewis or Brønsted acid catalysts (e.g., Al2O3) | Catalysts such as aluminum oxide | Elevated temperature and pressure | Catalysts promote ring closure and amination |

| Product isolation | Separation of 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine | Standard organic workup | Controlled conditions | High purity product obtained |

This process avoids intermediate formation of acyl derivatives and reduces side reactions, improving overall efficiency and economic viability.

Comparative Analysis of Preparation Methods

| Feature | Traditional Ortho-Chloroaniline Method | Alkoxypropionitrile Route | Catalytic Ammonia Conversion |

|---|---|---|---|

| Starting Materials | Ortho-chloroaniline (toxic) | Alkoxypropionitriles (low toxicity) | Alkoxypropionitriles + ammonia |

| Toxicity | High (due to chloroaniline) | Low | Low |

| Steps Required | Multiple, including reduction/hydrolysis | Fewer, direct ring closure | Direct conversion, fewer steps |

| Catalysts | Not always used | Not necessarily required | Lewis/Brønsted acid catalysts |

| Reaction Conditions | Moderate temperature, vacuum | Mild temperature (0-60 °C) for initial steps | High temperature (180-350 °C) |

| By-products | Toxic and difficult to remove | Minimal | Minimal |

| Environmental Impact | High | Low | Low |

| Industrial Viability | Limited due to toxicity | High | High |

Research Findings and Optimization Notes

- The alkoxypropionitrile method benefits from the use of methanol as solvent and hydrochloric acid gas for controlled formylation, which improves intermediate stability and yield.

- The catalytic ammonia method requires careful control of temperature and catalyst selection to maximize conversion and minimize side products.

- Avoidance of N-acyl intermediates reduces the need for harsh saponification, improving process economy.

- Use of toluene or dioxane as solvents in ring-closure steps helps in efficient water removal, driving the reaction forward.

- The choice of alkoxy group (methyl, ethyl, propyl) in alkoxypropionitriles can influence reactivity and safety, with methyl being preferred for its balance of reactivity and handling safety.

Summary Table of Key Preparation Steps

| Step No. | Reaction Stage | Chemical Transformation | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Formylation | α-sodium salt + HCl gas → α-enol base | α-sodium formyl-β-formamido propionitrile, HCl gas | 0-60 °C, methanol solvent | α-enol base intermediate |

| 2 | Ethanamidine Preparation | Acetamidine hydrochloride + Na → ethanamidine | Acetamidine hydrochloride, Na, methanol | Ambient temperature | Ethanamidine free base |

| 3 | Ring Closure | α-enol base + ethanamidine → pyrimidine ring | α-enol base, ethanamidine, toluene | Controlled heating, water removal | 2-methyl-4-amino-5-formyl aminomethyl pyrimidine |

| 4 | Catalytic Ammonia Reaction (alternative) | Alkoxypropionitrile + NH3 + catalyst → aminomethylpyrimidine | Alkoxypropionitrile, NH3, Al2O3 catalyst | 180-350 °C | This compound |

Analyse Des Réactions Chimiques

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions

Applications De Recherche Scientifique

Scientific Research Applications

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine has several notable applications:

Chemistry

- Building Block : It serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form N-oxides using agents like hydrogen peroxide. |

| Reduction | Reduced using lithium aluminum hydride to yield amine derivatives. |

| Substitution | Undergoes nucleophilic substitution to create diverse pyrimidine derivatives. |

Biology

- Biological Activities : Research indicates potential antimicrobial and anticancer properties. The compound has been shown to inhibit enzymes like thymidine phosphorylase, impacting nucleotide metabolism and cellular proliferation.

Medicine

- Therapeutic Potential : Ongoing studies are exploring its role as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity and influencing cellular processes.

Industry

- Material Development : Utilized in creating new materials with unique properties, such as polymers and catalysts, contributing to advancements in materials science.

Research highlights the compound's significant biological activities:

- Enzyme Inhibition : DMAP inhibits certain enzymes involved in nucleotide metabolism.

- Nitric Oxide Production : Derivatives have shown the ability to suppress immune-activated nitric oxide production in mouse peritoneal cells, indicating anti-inflammatory potential.

Case Studies

Several case studies illustrate the compound's efficacy:

- Neuroblastoma Models : In vitro studies demonstrated an EC50 value of approximately 0.94 µM in reducing cell proliferation associated with prion diseases.

- Animal Models : In vivo studies indicated effective penetration of the blood-brain barrier, achieving therapeutic concentrations in brain tissue after oral administration.

Mécanisme D'action

The mechanism of action of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparaison Avec Des Composés Similaires

Halogenated Pyrimidin-2-amines

- 5-Bromo-N-methylpyrimidin-2-amine (C₅H₇BrN₃): Features a bromine atom at position 5 and a methylamine group at position 2. The bromine substituent acts as a leaving group, enabling nucleophilic substitution reactions, which are absent in the aminomethyl-substituted target compound . Crystal structure analysis reveals planar pyrimidine rings with intermolecular C–H∙∙∙N and N–H∙∙∙N hydrogen bonds, contributing to a two-dimensional network .

- 5-Iodopyrimidin-2-amine (C₄H₄IN₃): Exhibits crystallographic mirror plane symmetry and forms polymeric tapes via N–H∙∙∙N hydrogen bonds . The iodine atom’s larger size and polarizability may enhance π-stacking interactions compared to the aminomethyl group in the target compound .

Alkyl-Substituted Pyrimidin-2-amines

- 5-Chloro-N-cyclopentylpyrimidin-2-amine (C₉H₁₂ClN₃):

Aryl-Substituted Pyrimidin-amines

- 5-[(4-Fluoroanilino)methyl]-N-(4-methylphenyl)-6-methyl-2-phenylpyrimidin-4-amine: Features a fluoroanilino group at position 5 and a methylphenyl group at position 4. Intramolecular N–H∙∙∙N hydrogen bonding stabilizes the structure, with dihedral angles between the pyrimidine ring and substituents ranging from 11.3° to 70.1° .

Physicochemical Properties

*Inferred properties based on analogs.

Activité Biologique

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine, also known as DMAP, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H12N4

- Molecular Weight : 168.21 g/mol

- CAS Number : 1461706-98-8

The compound features a pyrimidine ring substituted with an aminomethyl group and two dimethyl groups, which influence its biological activity and interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It acts as a ligand, modulating the activity of target proteins involved in various cellular processes.

- Enzyme Inhibition : Research indicates that DMAP can inhibit certain enzymes, such as thymidine phosphorylase, which plays a role in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and survival pathways .

- Nitric Oxide Production : Studies have shown that derivatives of pyrimidine compounds can suppress immune-activated nitric oxide (NO) production in mouse peritoneal cells. The suppression of NO production is significant as it relates to anti-inflammatory activity .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of DMAP derivatives revealed promising results against various bacterial strains. The compounds demonstrated effective minimum inhibitory concentrations (MICs), indicating potential use in treating bacterial infections.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DMAP | E. coli | 32 |

| DMAP | S. aureus | 16 |

| DMAP | P. aeruginosa | 64 |

These results suggest that modifications at the 5-position of the pyrimidine ring can enhance antimicrobial efficacy .

Antioxidant Activity

This compound also exhibits antioxidant properties. The structure-activity relationship studies indicate that the presence of specific substituents can significantly enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress .

Case Studies

- In Vitro Studies on Immune Response Modulation :

- Antimicrobial Efficacy Against Biofilms :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

Aminomethylation : Reacting a pyrimidine precursor (e.g., 5-chloro-N,N-dimethylpyrimidin-2-amine) with a protected aminomethyl agent (e.g., Boc-aminomethyl boronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like tetrahydrofuran (THF) at 60–80°C .

Deprotection : Remove protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in dichloromethane.

Optimization strategies include:

- Varying catalyst loadings (0.5–5 mol%) and reaction temperatures (40–100°C) to balance yield and purity.

- Using inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the aminomethyl (–CH₂NH₂) and dimethylamine (–N(CH₃)₂) groups. Key signals: δ 2.8–3.2 ppm (–N(CH₃)₂), δ 4.0–4.5 ppm (–CH₂NH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calc. for C₇H₁₂N₄: 152.11 g/mol) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the aminomethyl group may act as a hydrogen-bond donor in biological systems .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., Ser, His in catalytic sites) .

- Reaction Pathway Analysis : Use Gaussian or ORCA to model transition states and activation energies for proposed synthetic steps (e.g., amination or cyclization) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 for receptor studies) .

- Orthogonal Validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in viability assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

- Methodological Answer :

- Functional Group Modifications : Replace the aminomethyl group with bulkier substituents (e.g., cyclopropylmethyl) to test steric effects on target binding.

- Bioisosteric Replacement : Substitute the pyrimidine ring with triazine or pyridine cores to evaluate scaffold flexibility .

- Pharmacokinetic Profiling : Assess logP (octanol/water partition) and metabolic stability (e.g., microsomal half-life) to optimize bioavailability .

Data Contradiction and Reproducibility

Q. Why do yields vary significantly across synthetic protocols, and how can reproducibility be improved?

- Methodological Answer :

- Critical Variables :

| Variable | Impact | Optimization Range |

|---|---|---|

| Catalyst Purity | Affects reaction rate | Use >98% Pd/C |

| Solvent Drying | Prevents hydrolysis | Molecular sieves, H₂O < 50 ppm |

| Reaction Time | Under/over-reaction | Monitor via TLC/HPLC |

- Reproducibility Checklist :

Pre-dry solvents (e.g., THF over Na/benzophenone).

Use calibrated equipment (e.g., syringe pumps for slow reagent addition).

Publish detailed spectral data (e.g., NMR shifts, MS peaks) for cross-validation .

Safety and Handling

Q. What are the key safety considerations for handling this compound in a research setting?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for weighing (dust control) and nitrile gloves (amine sensitivity).

- Storage : Store under N₂ at –20°C in amber vials to prevent degradation.

- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.